Nitrosocyclododecane
Description
Nitrosocyclododecane (referred to as Nitrosododecamethyleneimine in older literature, sample ID 372 in ) is a cyclic nitrosamine compound characterized by a 12-membered carbon ring with a nitroso (-N=O) functional group attached to the amine nitrogen . This compound is likely studied in the context of environmental and occupational carcinogenesis, given its inclusion in a 1987 report by Environmental Health Perspectives that cataloged hazardous nitrosamines .
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
nitrosocyclododecane |
InChI |
InChI=1S/C12H23NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 |
InChI Key |
RGSLPQBXVOKMLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(CCCCC1)N=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Nitrosamines
Nitrosocyclododecane belongs to the N-nitroso compound family, which includes cyclic and acyclic derivatives. Below is a comparative analysis with key analogs from and other sources:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Observations:
Ring Size and Reactivity: this compound’s 12-membered ring likely confers greater stability compared to smaller cyclic nitrosamines like N-Nitrosohexamethyleneimine (6-membered). In contrast, N-Nitrosomorpholine’s heterocyclic structure (with oxygen) enhances reactivity, contributing to its well-documented hepatotoxicity .
Functional Group Differences: Unlike 1-Nitrododecane (a nitro compound with -NO₂), this compound’s nitroso (-N=O) group is critical for forming DNA adducts, a hallmark of nitrosamine carcinogenicity .
Carcinogenic Potential: While direct data on this compound are scarce, its structural analogs (e.g., N-Nitrosohexamethyleneimine) are classified as probable human carcinogens by IARC. The absence of heteroatoms (e.g., oxygen) in this compound may reduce its metabolic activation compared to N-Nitrosomorpholine .
Research Findings and Data Gaps
- Toxicological Data: No specific studies on this compound’s mechanisms were identified in the provided evidence. However, its inclusion in a carcinogen inventory () suggests it has undergone preliminary hazard screening .
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